molecular formula C18H20F3N3O3S B13412715 Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- CAS No. 71173-75-6

Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-

Cat. No.: B13412715
CAS No.: 71173-75-6
M. Wt: 415.4 g/mol
InChI Key: SEFXDWDSQVWXEL-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-: is a complex organic compound with a unique structure that includes trifluoromethyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- typically involves multiple steps, including the introduction of trifluoromethyl and sulfonyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Acetamide, 2,2,2-trifluoro-N-methyl-
  • Acetamide, 2,2,2-trifluoro-N-(2-hydroxyethyl)-N-methyl-
  • Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-

Uniqueness: The uniqueness of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

71173-75-6

Molecular Formula

C18H20F3N3O3S

Molecular Weight

415.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

InChI

InChI=1S/C18H20F3N3O3S/c1-12-4-7-15(8-5-12)28(26,27)23-14-6-9-16(22-2)13(10-14)11-24(3)17(25)18(19,20)21/h4-10,22-23H,11H2,1-3H3

InChI Key

SEFXDWDSQVWXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NC)CN(C)C(=O)C(F)(F)F

Origin of Product

United States

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